molecular formula C9H11NO2 B094631 2-Nitro-1-phenylpropane CAS No. 17322-34-8

2-Nitro-1-phenylpropane

Cat. No.: B094631
CAS No.: 17322-34-8
M. Wt: 165.19 g/mol
InChI Key: OQBJLKIDAPUHSY-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Nitro-1-phenylpropane has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

2-Nitro-1-phenylpropane is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitro-1-phenylpropane can be synthesized through several methods. One common approach involves the nitration of 1-phenylpropane using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-1-phenylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium nitrite in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: 1-oximino-1-phenylacetone.

    Reduction: 2-amino-1-phenylpropane.

    Substitution: Depending on the nucleophile, various substituted phenylpropane derivatives.

Mechanism of Action

The mechanism of action of 2-nitro-1-phenylpropane involves its ability to undergo various chemical transformations. The nitro group is highly reactive and can participate in redox reactions, nucleophilic substitutions, and other chemical processes. These reactions often involve the formation of reactive intermediates, such as nitroso compounds, which can further react to form a variety of products.

Comparison with Similar Compounds

    2-Nitro-1-phenyl-1-propanol: Similar structure but with an additional hydroxyl group.

    Phenylacetone: A related compound with a ketone group instead of a nitro group.

Uniqueness: 2-Nitro-1-phenylpropane is unique due to its specific reactivity profile, particularly the presence of the nitro group, which imparts distinct chemical properties compared to other phenylpropane derivatives. Its ability to undergo selective oxidation and reduction reactions makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-nitropropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBJLKIDAPUHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101339857
Record name 2-Nitropropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101339857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17322-34-8
Record name 2-Nitro-1-phenylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017322348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-1-phenylpropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitropropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101339857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Z-2-nitro-3-phenyl-2-propene (151 mg 1 mmol) was reacted with yeast (5 g) and water (5 ml) according to Method I. The product was isolated as a racemic mixture of products in 41% yield. Reaction according to method II also resulted in a racemic mixture of products in 38% yield.
Quantity
151 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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